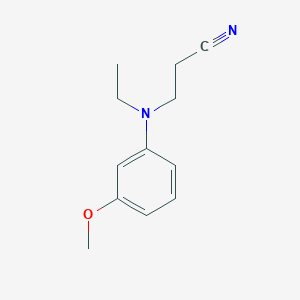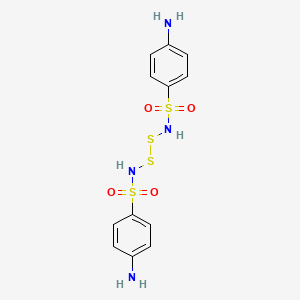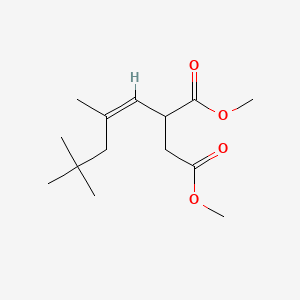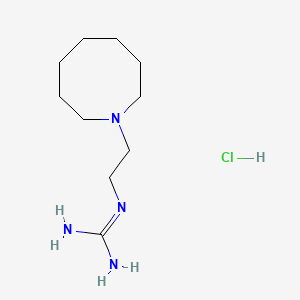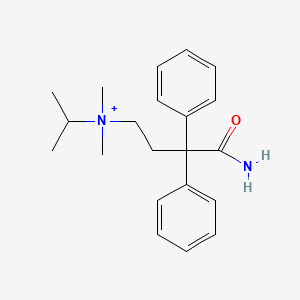
Propanenitrile, 3-(octadecylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Octadecylaminopropiononitrile is a chemical compound with the molecular formula C21H42N2. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its long alkyl chain and nitrile group, which contribute to its unique properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Octadecylaminopropiononitrile typically involves the reaction of octadecylamine with acrylonitrile. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C18H37NH2+CH2=CHCN→C21H42N2
The reaction is usually conducted in the presence of a suitable solvent and a catalyst to enhance the reaction rate and yield .
Industrial Production Methods
In industrial settings, the production of 3-Octadecylaminopropiononitrile involves large-scale reactors and optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and isolation to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
3-Octadecylaminopropiononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acids can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary amines .
Wissenschaftliche Forschungsanwendungen
3-Octadecylaminopropiononitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-Octadecylaminopropiononitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, influencing cellular processes and signaling pathways. Detailed studies are required to fully elucidate its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octadecylamine: Similar in structure but lacks the nitrile group.
Acrylonitrile: Contains the nitrile group but lacks the long alkyl chain.
Octadecanitrile: Similar long alkyl chain but different functional groups
Uniqueness
3-Octadecylaminopropiononitrile is unique due to its combination of a long alkyl chain and a nitrile group, which imparts distinct chemical and physical properties. This combination makes it valuable for specific applications where both hydrophobic and reactive nitrile functionalities are required .
Eigenschaften
CAS-Nummer |
6281-72-7 |
|---|---|
Molekularformel |
C21H42N2 |
Molekulargewicht |
322.6 g/mol |
IUPAC-Name |
3-(octadecylamino)propanenitrile |
InChI |
InChI=1S/C21H42N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22/h23H,2-18,20-21H2,1H3 |
InChI-Schlüssel |
GUBPKKGRODRXPY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCNCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


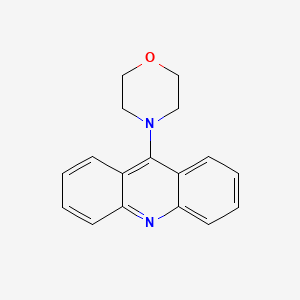
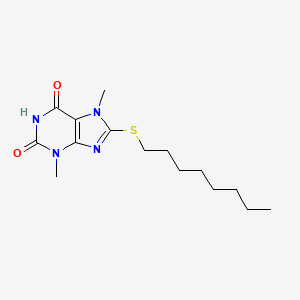
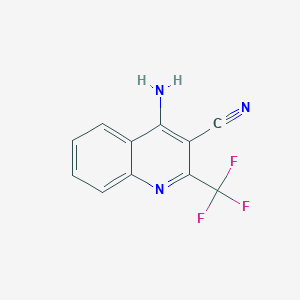

![1,2-Bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B13764722.png)



![[[(Chlorophenyl)thio]phenyl]diphenylsulfonium hexafluorophosphate(1-)](/img/structure/B13764744.png)
